![molecular formula C7H5F3N2O2 B1305688 3-Nitro-5-(trifluoromethyl)aniline CAS No. 401-94-5](/img/structure/B1305688.png)
3-Nitro-5-(trifluoromethyl)aniline
Overview
Description
3-Nitro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F3N2O2. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to an aniline ring. This compound is known for its yellow powder appearance and is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(trifluoromethyl)aniline typically involves nitration and subsequent reduction reactions. One common method includes the nitration of 3-(trifluoromethyl)aniline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substitution.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Halogens, nitrating agents, sulfonating agents.
Coupling: Boronic acids, palladium catalysts, base (e.g., potassium carbonate).
Major Products:
Reduction: 3-Amino-5-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Biaryl compounds with trifluoromethyl and amino functionalities.
Scientific Research Applications
Introduction to 3-Nitro-5-(trifluoromethyl)aniline
This compound, with the chemical formula CHFNO and CAS number 401-94-5, is an organic compound notable for its diverse applications in scientific research, particularly in medicinal chemistry and materials science. This compound features a nitro group and a trifluoromethyl group attached to an aniline structure, which significantly influences its chemical behavior and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block in the synthesis of various biologically active compounds. Notable applications include:
- Anticancer Agents : Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer types, showing promise as candidates for targeted cancer therapies. For instance, compounds with similar structures have demonstrated efficacy comparable to established treatments like imatinib and nilotinib .
- Kinase Inhibitors : The presence of the trifluoromethyl group enhances binding affinity to kinase targets, making it a subject of interest in developing new inhibitors for cancer treatment.
Material Science
The compound is utilized in synthesizing specialty chemicals and materials with specific properties:
- Organic Electronics : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Fluorinated Polymers : The trifluoromethyl group imparts hydrophobic properties, making it valuable in producing fluorinated polymers used in coatings and sealants.
Analytical Chemistry
This compound serves as a standard reference material in analytical methods such as:
- Chromatography : Its distinct chemical profile allows for effective separation and identification in complex mixtures.
- Spectroscopy : Utilized in various spectroscopic techniques to study interactions with other compounds or materials.
Case Study 1: Antiproliferative Activity
In vitro studies have shown that this compound derivatives exhibit significant antiproliferative activity against solid tumors and hematological malignancies. A comparative analysis highlighted that certain derivatives outperformed existing therapeutic agents in inhibiting cell growth, suggesting potential pathways for drug development.
Case Study 2: Kinase Inhibition
A series of kinase assays demonstrated that compounds structurally related to this compound achieved inhibition rates that rivaled leading therapeutic agents. These findings indicate a strong potential for further exploration into this compound's role as a kinase inhibitor, particularly in oncology .
Summary of Applications
Application Area | Specific Uses | Potential Outcomes |
---|---|---|
Medicinal Chemistry | Anticancer agents, kinase inhibitors | Targeted therapies, improved treatment efficacy |
Material Science | Organic electronics, fluorinated polymers | Enhanced material properties for electronics |
Analytical Chemistry | Standard reference material for chromatography | Improved accuracy in analytical assessments |
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- 3-Nitro-4-(trifluoromethyl)aniline
- 3-Nitro-2-(trifluoromethyl)aniline
- 4-Nitro-3-(trifluoromethyl)aniline
Comparison: 3-Nitro-5-(trifluoromethyl)aniline is unique due to the specific positioning of the nitro and trifluoromethyl groups on the aniline ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and varying degrees of biological activity .
Biological Activity
3-Nitro-5-(trifluoromethyl)aniline (CAS No. 401-94-5) is an organic compound characterized by a nitro group and a trifluoromethyl group attached to an aniline ring. This compound has garnered attention for its potential biological activities, making it a subject of various research studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- Molecular Formula : C₇H₅F₃N₂O₂
- Molecular Weight : 206.12 g/mol
- Melting Point : 77-81 °C
- Appearance : Yellow powder
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.
- Enzyme Interaction : The compound has been investigated for its potential interactions with enzymes, particularly those involved in metabolic pathways. It may act as an inhibitor or modulator, influencing enzymatic activity and subsequent cellular processes.
- Receptor Binding : Research indicates that this compound may bind to specific receptors, potentially altering signaling pathways related to inflammation and tumor growth. For instance, it has been explored as a candidate for modulating adenosine receptors, which play crucial roles in immune response and tumorigenesis .
Antimicrobial Properties
Research into the antimicrobial properties of related compounds suggests potential applications in developing new antibiotics or antifungal agents. The nitro group is often associated with antibacterial activity, as seen in other nitro-substituted compounds .
Comparative Analysis with Similar Compounds
To understand the unique properties and biological activities of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Nitro-4-(trifluoromethyl)aniline | Nitro group at position 4 | Potential antitumor activity |
3-Nitro-2-(trifluoromethyl)aniline | Nitro group at position 2 | Antimicrobial properties |
4-Nitro-3-(trifluoromethyl)aniline | Nitro group at position 4 | Modulation of inflammatory responses |
This comparison indicates that the positioning of functional groups significantly influences the biological activity of these compounds.
Case Studies
- Histone Deacetylase Inhibition : A related study focused on the design and development of histone deacetylase inhibitors (HDACi), where structural analogs were evaluated for their potency against various cancer cell lines. Although not directly involving this compound, the findings suggest that modifications in similar structures can lead to significant biological effects .
- Antitubercular Agents : Research on nitro-substituted benzothiazinones has demonstrated that structural modifications can enhance antitubercular activity. This context provides insights into how derivatives of this compound may be explored for similar therapeutic applications .
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-5(11)3-6(2-4)12(13)14/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWXWWSCLXXAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379667 | |
Record name | 3-nitro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-94-5 | |
Record name | 3-Nitro-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-nitro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 401-94-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.